(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone
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Overview
Description
(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a piperidine ring, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride and 4-(2-chloroethyl)morpholine hydrochloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Chemistry
In chemistry, (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Biologically, this compound has shown potential in various in vitro studies. It has been evaluated for its anti-inflammatory properties, with some derivatives demonstrating significant inhibition of COX-1 and COX-2 enzymes .
Medicine
In medicine, the compound’s derivatives are being explored for their potential as anti-inflammatory agents. Molecular docking studies have supported its potential as a therapeutic agent by showing how it binds to specific protein receptors .
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone primarily involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation . Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, (1-(6-Methylbenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone stands out due to its unique combination of benzothiazole, piperidine, and morpholine rings.
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
[1-(6-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H23N3O2S/c1-13-4-5-15-16(11-13)24-18(19-15)21-6-2-3-14(12-21)17(22)20-7-9-23-10-8-20/h4-5,11,14H,2-3,6-10,12H2,1H3 |
InChI Key |
BJFHQZPIMZFNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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